4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one
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Overview
Description
4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one is a chemical compound with the molecular formula C₁₄H₁₆O₆ and a molecular weight of 280.273 g/mol This compound is known for its unique structure, which includes a trimethoxybenzoyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with dihydrofuran in the presence of a base, such as pyridine, to yield the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The trimethoxybenzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in enzyme inhibition and receptor binding assays.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to anti-cancer and anti-microbial effects. The compound also affects signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments.
Uniqueness
4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one stands out due to its unique combination of the trimethoxybenzoyl group and the oxolan-2-one ring. This structure imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62096-82-6 |
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Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxybenzoyl)oxolan-2-one |
InChI |
InChI=1S/C14H16O6/c1-17-10-4-8(5-11(18-2)14(10)19-3)13(16)9-6-12(15)20-7-9/h4-5,9H,6-7H2,1-3H3 |
InChI Key |
FCGMAPXOUWVUMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2CC(=O)OC2 |
Origin of Product |
United States |
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